molecular formula C14H22N2O3 B11701460 Methyl 2-{[(adamantan-1-YL)carbamoyl]amino}acetate

Methyl 2-{[(adamantan-1-YL)carbamoyl]amino}acetate

Cat. No.: B11701460
M. Wt: 266.34 g/mol
InChI Key: KAIDXASUHULQDC-UHFFFAOYSA-N
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Description

Methyl 2-{[(adamantan-1-YL)carbamoyl]amino}acetate is a compound that features an adamantane moiety, which is known for its unique cage-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(adamantan-1-YL)carbamoyl]amino}acetate typically involves the reaction of adamantan-1-yl isocyanate with methyl glycinate. The reaction is carried out in an organic solvent such as acetonitrile at room temperature. The reaction proceeds smoothly to give the desired product in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(adamantan-1-YL)carbamoyl]amino}acetate can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The carbamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Methyl 2-{[(adamantan-1-YL)carbamoyl]amino}ethanol.

    Substitution: Various substituted carbamoyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-{[(adamantan-1-YL)carbamoyl]amino}acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-{[(adamantan-1-YL)carbamoyl]amino}acetate involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s ability to cross cell membranes, making it an effective agent in drug delivery. The carbamoyl group can form hydrogen bonds with biological targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Adamantane: The parent hydrocarbon with a similar cage-like structure.

    1-Adamantanecarboxylic acid: A derivative with a carboxylic acid functional group.

    Adamantan-1-yl isocyanate: A precursor used in the synthesis of Methyl 2-{[(adamantan-1-YL)carbamoyl]amino}acetate.

Uniqueness

This compound is unique due to the combination of the adamantane moiety and the carbamoyl group, which imparts distinct chemical and biological properties. Its stability, lipophilicity, and ability to participate in various chemical reactions make it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C14H22N2O3

Molecular Weight

266.34 g/mol

IUPAC Name

methyl 2-(1-adamantylcarbamoylamino)acetate

InChI

InChI=1S/C14H22N2O3/c1-19-12(17)8-15-13(18)16-14-5-9-2-10(6-14)4-11(3-9)7-14/h9-11H,2-8H2,1H3,(H2,15,16,18)

InChI Key

KAIDXASUHULQDC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)NC12CC3CC(C1)CC(C3)C2

Origin of Product

United States

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